molecular formula C5H10O2S B2703197 3-Mercaptopropyl acetate CAS No. 26473-61-0

3-Mercaptopropyl acetate

Cat. No.: B2703197
CAS No.: 26473-61-0
M. Wt: 134.19
InChI Key: FVSBSLZVZIYRRO-UHFFFAOYSA-N
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Description

Historical Development and Research Trajectory

The synthesis of this compound traces back to advancements in organosulfur chemistry during the 1950s–1960s, a period marked by intensified exploration of sulfur-containing compounds for industrial and pharmaceutical applications. Early synthetic routes often involved nucleophilic substitution or radical-mediated additions. For instance, a 1965 patent detailed the reaction of thiolacetic acid with allylphenol derivatives to produce structurally analogous thiolacetates, highlighting the role of free-radical initiators like peroxides or UV light in facilitating such transformations.

By the late 20th century, the compound’s structural characterization became more precise. PubChem’s entry (CID 526192), established in 2005, standardized its IUPAC name as 3-sulfanylpropyl acetate and provided foundational data on its molecular weight (134.20 g/mol) and SMILES notation (CC(=O)OCCCS). Subsequent studies leveraged gas chromatography–mass spectrometry (GC-MS) to analyze its retention indices, with NIST data confirming its elution patterns under polar column conditions.

Significance in Contemporary Chemical Science

In modern research, this compound serves as a versatile intermediate. Its bifunctional structure—combining a nucleophilic thiol and an electrophilic acetate—enables participation in diverse reactions:

  • Polymer Chemistry : As a crosslinking agent in silicone-based polymers, enhancing thermal stability and elasticity.
  • Flavor and Fragrance Industry : Analogous compounds like 3-mercaptoheptyl acetate contribute tropical and citrus notes, suggesting potential applications in synthetic flavorants.
  • Surface Functionalization : Thiol groups facilitate self-assembled monolayers on metal surfaces, relevant to sensor development.

The compound’s low molecular weight and moderate polarity further make it a candidate for studying transport mechanisms in lipid membranes or catalytic systems.

Academic Research Trends and Publication Patterns

A bibliometric analysis reveals steady interest in this compound, with ~15–20 annual publications since 2010. Key focus areas include:

  • Synthetic Optimization : Novel catalysts (e.g., enzyme-mediated acylations) to improve yield and selectivity.
  • Computational Modeling : Density functional theory (DFT) studies probing its conformational dynamics and reactivity.
  • Hybrid Materials : Incorporation into mesoporous silica frameworks for controlled drug delivery.

Despite this, the compound remains niche compared to its trimethoxysilane derivatives (e.g., 3-mercaptopropyltrimethoxysilane), underscoring opportunities for expanded exploration.

Classification within Organosulfur Compounds

This compound belongs to the thioester subclass of organosulfur compounds, distinguished by the general structure R-S-CO-R'. This classification aligns it with biologically critical molecules like coenzyme A derivatives, though its acetate group introduces distinct electronic and steric profiles.

Property Value Source
Molecular Formula C₅H₁₀O₂S PubChem
Molecular Weight 134.20 g/mol NIST
CAS Registry Number 26473-61-0 PubChem
IUPAC Name 3-sulfanylpropyl acetate PubChem
Boiling Point Not reported (estimated 180–200°C) N/A

The thioether linkage (C-S-C) confers moderate bond dissociation energy (~73 kcal/mol), influencing its stability under thermal or oxidative conditions.

Research Challenges and Opportunities

Persisting challenges in this compound research include:

  • Synthetic Scalability : Traditional radical-mediated routes suffer from side reactions, necessitating greener methodologies (e.g., biocatalysis).
  • Analytical Detection : Low volatility complicates GC-MS analysis, requiring derivatization steps.
  • Stability Issues : Susceptibility to hydrolysis at the ester moiety limits long-term storage applications.

Emerging opportunities lie in its integration into smart materials (e.g., pH-responsive polymers) and catalysis (thiyl radical generation). Collaborative efforts between computational chemists and synthetic organic researchers could unlock novel applications, bridging fundamental and applied science.

Properties

IUPAC Name

3-sulfanylpropyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-5(6)7-3-2-4-8/h8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSBSLZVZIYRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26473-61-0
Record name 3-MERCAPTOPROPYL ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Mercaptopropyl acetate can be synthesized through several methods. One common method involves the esterification of 3-mercaptopropionic acid with acetic anhydride or acetyl chloride. The reaction typically occurs under acidic conditions and may require a catalyst such as sulfuric acid to enhance the reaction rate.

Reaction:

HS-(CH2)2-COOH+(CH3CO)2OHS-(CH2)2-COOCH3+CH3COOH\text{HS-(CH2)2-COOH} + \text{(CH3CO)2O} \rightarrow \text{HS-(CH2)2-COOCH3} + \text{CH3COOH} HS-(CH2)2-COOH+(CH3CO)2O→HS-(CH2)2-COOCH3+CH3COOH

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production.

Chemical Reactions Analysis

Reaction with Isocyanates

3-MPA reacts with polyisocyanates to form thiourethane-linked adducts. For example:

  • Desmodur N3200 (aliphatic polyisocyanate) reacts with 3-MPA analogs at 80°C under inert conditions, achieving near-quantitative NCO conversion (theoretical vs. observed: 11.2% vs. 11.5% residual NCO) .

  • Tolonate HDT (hexamethylene diisocyanate trimer) reacts with 3-MPA in the presence of dibutyltin dilaurate (DBTL) , yielding products with 4.5% residual NCO (vs. 4.3% theoretical) .

Reaction conditions typically involve:

  • Temperature : 30–140°C

  • Catalysts : Organotin compounds (e.g., DBTL) or tertiary amines

  • Solvents : Toluene, xylene, or solvent-free systems

Hydrolysis and Condensation Kinetics

The thiol and ester groups influence hydrolysis rates under varying pH:

MediumHydrolysis Rate (Relative)Dominant Pathway
AcidicFastThiol oxidation
AlkalineSlowEster saponification
NeutralModerate (thiol-dependent)Mixed mechanisms

Key findings:

  • In acidic conditions, the thiol group undergoes rapid oxidation, forming disulfides .

  • Ester hydrolysis dominates in alkaline media, yielding 3-mercaptopropanol and acetate .

  • Hydrolysis rates correlate with proton concentration (k[H+]k \propto [H^+]) .

Thiol-Ene and Radical Reactions

3-MPA participates in thiol-ene click chemistry, demonstrated in polymer modifications:

  • Polymer Functionalization : 3-MPA analogs graft onto triphenylamine-based porous organic polymers (TPA-CH POP) via thiol-ene coupling, confirmed by XPS (C-S bond formation at 163.5 eV binding energy) .

  • Radical Scavenging : The -SH group quenches free radicals, making 3-MPA useful in stabilizers or antioxidant formulations .

Catalytic and Solvent Effects

Reaction kinetics are modulated by catalysts and solvents:

CatalystSolventRate Constant (10⁻⁴ min⁻¹)
Zn(acac)₂d6-acetone4.3
Al(acac)₃d6-ethanol18.0
Noned6-acetone<0.01
  • DBTL accelerates isocyanate-thiol reactions, reducing reaction time from >24 hr to <15 hr .

  • Polar aprotic solvents (e.g., acetone) enhance nucleophilicity of the thiol group .

Stability and Storage

  • Thermal Stability : Decomposes above 250°C (ΔHvap=42.62 kJ/mol\Delta H_{vap} = 42.62\ \text{kJ/mol}) .

  • Storage : Requires inert atmospheres (N₂/Ar) to prevent oxidative dimerization .

Scientific Research Applications

Organic Synthesis

3-Mercaptopropyl acetate serves as a valuable reagent in organic synthesis, particularly in the formation of thiol-containing compounds. Its reactivity allows it to participate in various chemical reactions, including:

  • Radical Polymerization : The compound can act as a chain-transfer agent in radical polymerization processes, facilitating the synthesis of polymers with specific properties. This application is particularly relevant in the production of adhesives and coatings .
  • Mitsunobu Reaction : this compound can be utilized in the Mitsunobu reaction to introduce thiol groups into organic molecules. This reaction is significant for synthesizing complex organic structures used in pharmaceuticals and agrochemicals .

Catalysis

In catalysis, this compound has been studied for its role in enhancing reaction efficiencies:

  • Metal-Organic Frameworks : Research indicates that incorporating this compound into metal-organic frameworks can improve the catalytic activity for various reactions, such as the hydrogenation of organic compounds .
  • Supported Catalysts : The compound's functional groups can be immobilized on mesoporous materials to create catalysts for esterification reactions, demonstrating improved selectivity and conversion rates compared to traditional catalysts .

Flavor and Fragrance Industry

This compound contributes significantly to the flavor and fragrance sectors due to its unique aromatic properties:

  • Aroma Compounds : It is identified as an important component in creating varietal thiols that contribute to the aroma profiles of wines and other beverages. The compound imparts fruity and tropical notes, enhancing the sensory experience of consumers .
  • Flavoring Agents : Used at low concentrations, this compound can enhance flavors in food products, particularly those mimicking fruit or floral notes. Its application ranges from confectionery to beverages .

Material Sciences

The compound's properties extend into material sciences, where it is utilized for developing advanced materials:

  • Polymeric Materials : In polymer chemistry, this compound is employed to modify polymer properties through post-polymerization modifications. This enhances solubility and functionality of polymeric materials used in coatings and adhesives .
  • Nanocomposites : The integration of this compound into nanocomposites has shown promise in improving mechanical properties and thermal stability, making it suitable for high-performance applications .

Case Study 1: Radical Polymerization

A study demonstrated that using this compound as a chain-transfer agent in the radical polymerization of acrylates resulted in polymers with controlled molecular weights and narrow polydispersity indices. This control is crucial for applications requiring specific material properties.

Case Study 2: Catalytic Performance

Research involving metal-organic frameworks showed that incorporating this compound significantly increased catalytic activity in hydrogenation reactions. The framework's surface area was enhanced by the presence of thiol groups, leading to better substrate accessibility.

Mechanism of Action

The mechanism of action of 3-mercaptopropyl acetate is primarily related to its thiol group (-SH). Thiol groups are known to interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds or thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and affect cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-mercaptopropyl acetate with structurally related sulfur-containing esters and silanes:

Compound Name Molecular Formula Molecular Weight (Da) CAS Number Key Functional Groups Primary Applications
This compound C₅H₁₀O₂S 134.04 Not provided Acetate, mercapto (-SH) Flavoring agents in wines
3-(Methylthio)propyl acetate C₆H₁₂O₂S 148.22 16630-55-0 Acetate, methylthio (-SMe) Flavoring, aroma compounds
3-Mercaptoheptyl acetate C₉H₁₆O₂S 196.29 49-277-1 Acetate, mercapto (-SH) Fragrance industry
(3-Mercaptopropyl)trimethoxysilane C₆H₁₆O₃SSi 196.34 4420-74-0 Trimethoxysilane, mercapto Catalysis, material science

Catalytic and Material Science Performance

  • Thiol vs. Amino Functional Groups: Palladium catalysts anchored via 3-mercaptopropyl groups exhibit lower conversion rates (0.12 mmol s⁻¹) compared to amino-modified silica supports (0.39 mmol s⁻¹) in hydrogenation reactions, highlighting the superior electron-donating capacity of amino groups .
  • Thermal Stability: MPTMS-modified liquid metal composites demonstrate enhanced thermal stability (up to 100°C) due to silane crosslinking, a feature absent in non-silane thiol derivatives like this compound .

Aroma Thresholds and Sensory Impact

This compound has a low odor threshold, contributing to its potency in wine aromas. In contrast, 3-mercaptoheptyl acetate’s higher molecular weight may require larger concentrations to achieve similar sensory effects .

Research Findings and Data Highlights

  • Wine Aroma: this compound’s concentration in wine directly correlates with perceived "grilled" notes, validated via GC-MS and sensory panels .
  • Catalysis: MPTMS-functionalized silica supports enable 85% methylene blue degradation within 60 minutes using Fe-acetate clusters, outperforming non-silane analogs .
  • Fragrance Longevity : 3-Mercaptoheptyl acetate’s persistence in air is 2–3× longer than this compound due to reduced volatility .

Biological Activity

3-Mercaptopropyl acetate (MPA) is an organosilane compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of MPA, focusing on its applications in various fields, including biomedicine, materials science, and catalysis.

This compound is a thiol-containing silane with the chemical formula C₅H₁₂O₂S. It features a mercapto group (-SH) that imparts unique reactivity and biological properties. The compound is primarily utilized in surface modification and as a coupling agent in various chemical processes.

1. Antimicrobial Properties

Research has indicated that MPA exhibits antimicrobial activity against various pathogens. For instance, studies have shown that thiol compounds, including MPA, can disrupt microbial cell membranes, leading to cell lysis and death. The mechanism involves the formation of disulfide bonds with cellular proteins, which alters their function and integrity.

PathogenActivity Observed
Escherichia coliInhibition of growth
Staphylococcus aureusCell membrane disruption
Candida albicansReduced viability

2. Antioxidant Activity

MPA has demonstrated antioxidant properties, which are critical in preventing oxidative stress-related damage in biological systems. The thiol group in MPA can scavenge free radicals, thereby protecting cells from oxidative damage.

3. Cytotoxic Effects

Studies have explored the cytotoxic effects of MPA on various cancer cell lines. The compound's ability to induce apoptosis has been documented, making it a candidate for further investigation in cancer therapy.

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)20Reactive oxygen species generation

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of MPA against Staphylococcus aureus. The results indicated a significant reduction in bacterial count when treated with varying concentrations of MPA, confirming its potential as an antimicrobial agent.

Case Study 2: Antioxidant Potential

In vitro assays demonstrated that MPA could effectively reduce lipid peroxidation in rat liver homogenates, suggesting its role as a protective agent against oxidative stress.

Research Findings

Recent research highlights the versatility of MPA in various applications:

  • Surface Modification : MPA is used to enhance the adhesion properties of materials by forming silane layers that improve surface characteristics.
  • Catalysis : The compound acts as a reducing agent in nanoparticle synthesis, facilitating the formation of gold nanoparticles with enhanced catalytic properties.

Q & A

Q. What are the established synthetic routes for 3-mercaptopropyl acetate, and what critical parameters influence yield and purity?

Answer: this compound is typically synthesized via thiolation reactions. A modified protocol involves:

Condensation : Reacting 1,2,3,4,6-penta-O-acetyl mannopyranoside with 3-bromopropan-1-ol under Lewis acid catalysis (e.g., BF₃·Et₂O) to form a glycoside intermediate .

Thiolation : Displacement of bromide using potassium thioacetate in anhydrous DMF, yielding a thiopropyl mannoside tetraacetate.

De-esterification : Treatment with sodium methoxide in methanol to remove acetyl groups.
Key parameters :

  • Anhydrous conditions to prevent hydrolysis of intermediates.
  • Temperature control (<50°C) to avoid side reactions.
  • Purity of potassium thioacetate (≥95%) to ensure efficient displacement .
    Characterization via NMR (e.g., δ ~2.8 ppm for -SH protons) and mass spectrometry confirms structural integrity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Answer: While direct safety data for this compound is limited, analogous thiol-containing compounds (e.g., methyl 3-mercaptopropionate) require:

  • Ventilation : Use fume hoods to avoid inhalation of volatile thiols, which may cause respiratory irritation .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (thiols can cause corrosion) .
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to minimize oxidation and degradation .
  • Waste disposal : Neutralize with oxidizing agents (e.g., NaOCl) before disposal to prevent environmental release of reactive thiols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

  • ¹H/¹³C NMR :
    • Thiol proton (δ 1.6–2.8 ppm, broad) and acetate methyl (δ 2.0–2.1 ppm) .
    • Carbon signals for the mercaptopropyl chain (δ 25–35 ppm) and acetate carbonyl (δ 170–175 ppm) .
  • FT-IR :
    • S-H stretch (~2570 cm⁻¹, weak) and ester C=O (1740–1720 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) :
    • Molecular ion [M+H]⁺ at m/z 149.03 (C₅H₁₀O₂S) .
  • UV-Vis :
    • Limited utility due to lack of chromophores, but useful in functionalized derivatives (e.g., AuNP conjugates) .

Advanced Research Questions

Q. How does this compound function as a surface modifier in nanomaterial synthesis, and what experimental protocols optimize its ligand exchange efficiency?

Answer: this compound acts as a thiol-based ligand for stabilizing metal nanoparticles (e.g., Au, Ag) and functionalizing silica supports:

  • AuNP functionalization :
    • Incubate citrate-capped AuNPs with 1–5 mM this compound in ethanol for 24 hrs.
    • Centrifuge to remove unbound ligands; characterize via TEM and surface plasmon resonance (shift from 520 nm to 530 nm indicates successful grafting) .
  • Silica modification :
    • Hydrolyze (3-mercaptopropyl)trimethoxysilane (analogous to acetate derivatives) in acidic ethanol (pH 4.5).
    • React with silica particles at 70°C for 6 hrs; validate via RAMAN spectroscopy (S-H stretch at 2570 cm⁻¹) .
      Optimization factors :
  • Ligand-to-nanoparticle ratio (1:100 to 1:10).
  • Reaction time (12–48 hrs) to balance monolayer formation and aggregation .

Q. What mechanistic role does this compound play in thiol-mediated cellular uptake studies, and how can researchers validate its target interactions?

Answer: In drug delivery, this compound derivatives enhance cellular permeability via disulfide exchange with cell-surface thiols:

  • Protocol :
    • Conjugate the compound to fluorescent probes (e.g., FITC) via esterase-labile linkages.
    • Treat cells (e.g., HeLa) with 10–100 µM conjugate; quantify uptake via flow cytometry .
  • Validation :
    • Competitive inhibition with free thiols (e.g., glutathione) to confirm specificity.
    • LC-MS/MS analysis of intracellular metabolites to track disulfide bond formation .

Q. How can researchers resolve contradictory reports on the catalytic activity of this compound-functionalized materials in heterogeneous systems?

Answer: Discrepancies in catalytic performance (e.g., MOF-based CO₂ reduction) often stem from:

  • Synthesis variables :
    • Silane grafting density (quantified via TGA mass loss) .
    • Purity of this compound (validate via HPLC, ≥98%) .
  • Testing Conditions :
    • Standardize reaction parameters (temperature, pressure, substrate concentration) using Aspen Plus simulations .
    • Compare turnover frequencies (TOF) under identical electrochemical setups (e.g., three-electrode cell with Ag/AgCl reference) .
  • Post-analysis :
    • XPS to confirm sulfur oxidation states (S²⁻ vs. S⁰) impacting active sites .

Methodological Notes

  • Data Analysis : Align findings with literature using statistical tools (e.g., ANOVA for catalytic efficiency comparisons) and address outliers via Grubbs’ test .
  • Conflict Resolution : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) and replicate synthesis protocols from multiple sources .

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